molecular formula C11H11N3OS B2565102 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306978-95-0

2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2565102
CAS No.: 306978-95-0
M. Wt: 233.29
InChI Key: MRPSHKBDYWBWKQ-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused pyrido-triazinone core with a methyl group at position 9 and an allylsulfanyl substituent at position 2 (Figure 1). Its molecular formula is C₁₀H₉N₃OS, with a molecular weight of 219.27 g/mol and a purity exceeding 90% .

Synthetic routes for related pyrido-triazinones typically involve cyclization and substitution reactions. For example, analogs such as 2-isopropylamino-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4b3) are synthesized via nucleophilic substitution followed by recrystallization from acetonitrile .

Properties

IUPAC Name

9-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPSHKBDYWBWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core:

    Introduction of the Allylsulfanyl Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Types of Reactions:

    Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the nitrogen atoms using reducing agents such as lithium aluminum hydride.

    Substitution: The allylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Allyl bromide, potassium carbonate, DMF.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced nitrogen derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential applications in drug design due to its ability to interact with biological targets.
  • Investigated for antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the structure can form coordination complexes with metal ions, influencing biological pathways. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological activity through covalent modification of biomolecules.

Comparison with Similar Compounds

Structural Analogs in the Pyrido-Triazinone Series

describes several 9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one derivatives with varying substituents at position 2. Key examples include:

Compound Name (Position 2 Substituent) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR, NMR)
2-Isopropylamino (4b3) 196 218 IR: 1716 cm⁻¹ (C=O); NMR: δ 1.18 (d, 6H, isopropyl)
2-Cyclohexylamino (4b4) 176 258 IR: 1720 cm⁻¹ (C=O); NMR: δ 1.08–1.80 (m, cyclohexyl)
2-Diethylamino (4b5) 124 232 IR: 1670 cm⁻¹ (C=O); NMR: δ 3.52 (m, diethyl)
2-Allylsulfanyl (Target Compound) Not reported 219.27 N/A (limited data)

Key Observations:

  • Substituent Effects on Melting Points: Bulky alkylamino groups (e.g., cyclohexylamino in 4b4) correlate with lower melting points compared to smaller substituents (e.g., isopropylamino in 4b3). The allylsulfanyl group’s impact remains unclear due to missing data.
  • Electronic Properties: The C=O stretch in IR spectra shifts slightly (1716–1720 cm⁻¹ for amino derivatives), suggesting minor electronic differences based on substituent electronegativity. Sulfur’s electron-donating effects in the target compound may alter reactivity or binding interactions.

Comparison with 1,2,4-Triazine Derivatives

highlights structurally related 1,2,4-triazine compounds with antimicrobial properties:

  • D1 (3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol): Exhibits activity against Klebsiella, rendering cells susceptible to predation by Tetrahymena .
  • D0 (3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine): Replaces allyl with methyl, reducing steric bulk.

Key Differences:

  • Core Structure: The pyrido-triazinone core in the target compound adds a fused pyridine ring, increasing rigidity and aromaticity compared to 1,2,4-triazines. This may enhance binding to biological targets like enzymes or receptors.
  • Bioactivity: While D1’s allylsulfanyl group confers antimicrobial effects in triazines , the target compound’s pyrido-triazinone scaffold could modulate potency or selectivity differently.

Implications of Substituent Variation

  • Allylsulfanyl vs. Alkylamino Groups: Sulfur’s polarizability and the allyl chain’s unsaturation may improve membrane permeability or enable covalent interactions (e.g., disulfide bonds) compared to amino substituents.
  • Thiophene vs. Allyl: D41’s thiophene () demonstrates how aromatic heterocycles can augment activity, suggesting that modifying the allyl group in the target compound with similar moieties might yield derivatives with enhanced properties.

Biological Activity

The compound 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H11N3OS
  • Molecular Weight : 233.29 g/mol
  • CAS Number : 306978-95-0

The compound features a pyrido-triazine core with an allylsulfanyl substituent, which may influence its biological properties.

Antimicrobial Activity

Research has indicated that compounds within the pyrido[1,2-a][1,3,5]triazin class exhibit antimicrobial properties. A study demonstrated that derivatives of this class showed significant activity against various bacterial strains. The presence of the allylsulfanyl group is hypothesized to enhance this activity due to its potential interaction with microbial enzymes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed.
    • Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Investigation of Anticancer Activity :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : The compound reduced cell viability in a dose-dependent manner in HeLa and MCF-7 cell lines, suggesting its potential as an anticancer therapeutic.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical biological processes. This includes:

  • Inhibition of DNA synthesis
  • Disruption of mitochondrial function
  • Induction of oxidative stress

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsMethodologyKey Findings
AntimicrobialStaphylococcus aureus, E. coliDisc diffusionSignificant inhibition observed
AnticancerHeLa, MCF-7MTT assayDose-dependent reduction in viability

Q & A

Q. What protocols assess the compound’s ecotoxicological impact?

  • Methodological Answer : Follow ISO 11348-3 for microbial toxicity (Vibrio fischeri bioluminescence inhibition) and OECD 201/202 for algal (Pseudokirchneriella subcapitata) and crustacean toxicity. Measure EC₅₀ values after 72-hour exposure. For bioaccumulation potential, calculate log Kow via shake-flask method (OECD 117) and model BCF using EPI Suite. Mitigation strategies (e.g., biodegradation screening) should align with REACH guidelines .

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